N-(4-phenyl-1,3-thiazol-2-yl)cyclopentanecarboxamide
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Overview
Description
N-(4-phenyl-1,3-thiazol-2-yl)cyclopentanecarboxamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a phenyl group attached to the thiazole ring, which is further connected to a cyclopentanecarboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenyl-1,3-thiazol-2-yl)cyclopentanecarboxamide typically involves the reaction of 4-phenyl-1,3-thiazole-2-amine with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-phenyl-1,3-thiazol-2-yl)cyclopentanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of agrochemicals, dyes, and photographic sensitizers
Mechanism of Action
The mechanism of action of N-(4-phenyl-1,3-thiazol-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The compound’s thiazole ring can interact with biological macromolecules, affecting their function and activity. Additionally, the phenyl group can enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- N-(4,5-dimethyl-1,3-thiazol-2-yl)cyclopentanecarboxamide
- N-(4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide
- N-(2,5-dimethylphenyl)cyclopentanecarboxamide
Uniqueness
N-(4-phenyl-1,3-thiazol-2-yl)cyclopentanecarboxamide stands out due to its unique combination of a phenyl group and a thiazole ring, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with biological targets, making it a valuable candidate for various applications in research and industry .
Properties
Molecular Formula |
C15H16N2OS |
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Molecular Weight |
272.4 g/mol |
IUPAC Name |
N-(4-phenyl-1,3-thiazol-2-yl)cyclopentanecarboxamide |
InChI |
InChI=1S/C15H16N2OS/c18-14(12-8-4-5-9-12)17-15-16-13(10-19-15)11-6-2-1-3-7-11/h1-3,6-7,10,12H,4-5,8-9H2,(H,16,17,18) |
InChI Key |
VLLMJSUJYDCLSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
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